4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole
Overview
Description
“4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” is an organic compound . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .
Synthesis Analysis
The synthesis of “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” involves a multi-step reaction . The first step involves the use of tetrakis(triphenylphosphine) palladium(0) and potassium carbonate in tetrahydrofuran and water at 80°C for 12 hours . The second step is similar to the first, but it is carried out under an inert atmosphere . In some cases, a third step is added, which involves the use of piperidine in acetonitrile at 80°C for 7 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Chemical Reactions Analysis
The compound has been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as semiconductors in OFET devices .Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.13 . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole derivatives have been used as p-type semiconductors in organic field-effect transistors . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .
Organic Solar Cells
These compounds have potential applications in organic electronics, such as organic solar cells . They have advantages that include low-cost, flexibility, and bio-compatibility .
Sensors
The compounds based on 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole can also be used in sensors . The electronic structures of these compounds can be modified to fulfill the demands of different applications .
Photodetectors
These compounds can be used in photodetectors . The performance of organic semiconductors is governed not only by the molecular structure but also by how molecules or polymer chains assemble in the solid state .
Optical Waveguide Devices
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole derivatives can be used in optical waveguide devices . The more ordered packing structures in one-dimensional (1D) crystalline organic semiconductors lead to relatively better and more reproducible device performance .
Fluorescent Compound
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole is a fluorescent compound that has been used as a reference in cyclic voltammetry and gel permeation chromatography . It emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm .
Mechanism of Action
Mode of Action
It is known that the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .
Result of Action
It is known that the compound is a fluorescent compound that emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole. For instance, the compound’s fluorescence can be altered by thermal treatment or annealing . Additionally, the compound’s solubility in water and organic solvents may affect its distribution and stability in various environments .
Safety and Hazards
The safety data sheet for “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The compound has been characterized and tested in organic field-effect transistors (OFETs) . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices . This suggests potential future directions in the development of new semiconductors for OFET devices.
properties
IUPAC Name |
4,7-dibromo-2-octylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIUQLWVBBJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857056 | |
Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole | |
CAS RN |
960509-83-5 | |
Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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